2,4-Dimethylpyrrolidine-1-carbonyl chloride
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Overview
Description
2,4-Dimethylpyrrolidine-1-carbonyl chloride is a chemical compound with a pyrrolidine ring structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of the carbonyl chloride functional group makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,4-dimethylpyrrolidine with phosgene or thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2,4-Dimethylpyrrolidine+Phosgene→2,4-Dimethylpyrrolidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2,4-Dimethylpyrrolidine-1-carbonyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used to introduce the pyrrolidine moiety into drug candidates, enhancing their pharmacokinetic properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to modify the structure of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpyrrolidine-1-carboxylic acid
- 2,4-Dimethylpyrrolidine-1-amine
- 2,4-Dimethylpyrrolidine-1-ester
Uniqueness
2,4-Dimethylpyrrolidine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles
Properties
CAS No. |
89629-91-4 |
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Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2,4-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
SIQKTWNLFWXTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C(=O)Cl)C |
Origin of Product |
United States |
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